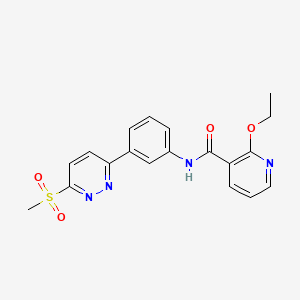
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)nicotinamide” is a compound with the molecular formula C19H18N4O4S and a molecular weight of 398.44. It is a derivative of pyridazin-3(2H)-one , a versatile pharmacophore that has attracted the attention of medicinal chemists due to its diverse pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)nicotinamide is part of the nicotinamide derivatives, which have been studied for various applications due to their chemical structure and properties. Nicotinamide derivatives are known for their role in the biochemistry of living organisms, particularly in the metabolism of nicotinic acid and related compounds. These compounds have been found to participate in numerous biological processes and can be synthesized through various chemical reactions involving nicotinamide and its analogs (Ellinger, Fraenkel, & Abdel Kader, 1947).
Applications in Corrosion Inhibition
Nicotinamide derivatives have demonstrated effectiveness as corrosion inhibitors, a property that is highly valuable in industrial applications, particularly in protecting metals from corrosive environments. Research has shown that certain nicotinamide derivatives can significantly reduce corrosion in metals, making them useful in the formulation of corrosion-resistant coatings and treatments (Chakravarthy, Mohana, & Kumar, 2014).
Antineoplastic Activities
Nicotinamide derivatives have been explored for their potential antineoplastic (anti-cancer) activities. Some compounds within this class have shown moderate activity against certain types of cancer, making them subjects of interest in the development of new cancer treatments. The synthesis and evaluation of these compounds' antineoplastic activities provide a foundation for further research in cancer therapeutics (Ross, 1967).
Antibacterial Applications
The synthesis of novel nicotinamide derivatives has led to the discovery of compounds with significant antibacterial properties. These derivatives have been tested against various bacterial strains, showing potential as new antibacterial agents. This area of research is particularly important in the context of increasing antibiotic resistance, highlighting the need for new and effective antibacterial compounds (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Crystal Structure Analysis
The study of the crystal structures of nicotinamide derivatives provides insights into their chemical behavior and potential applications. By analyzing the molecular conformations and crystal structures, researchers can better understand how these compounds interact at the molecular level, which is crucial for their application in various scientific fields (Cobo, Glidewell, Low, & Orozco, 2008).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-19-15(8-5-11-20-19)18(24)21-14-7-4-6-13(12-14)16-9-10-17(23-22-16)28(2,25)26/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDCXKWDURCIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

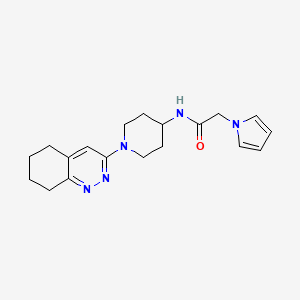
![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2960227.png)
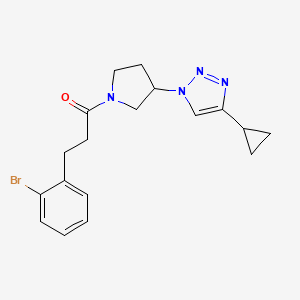

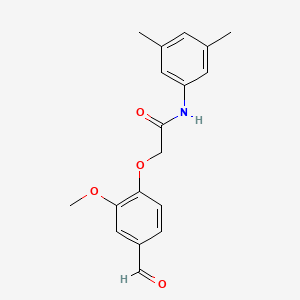
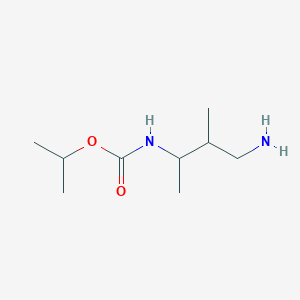
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2960235.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2960239.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960241.png)
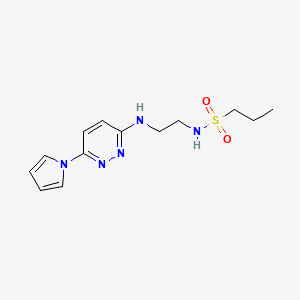
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)